molecular formula C21H15ClFN3O2 B2732965 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923234-00-8

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2732965
CAS No.: 923234-00-8
M. Wt: 395.82
InChI Key: IHCRLMIYPDNXBY-UHFFFAOYSA-N
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Description

“3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety that plays a crucial role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. It is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of “this compound” would be a derivative of this basic structure.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are largely influenced by the substitutions on the aryl ring, the derivatization of the pyrimidine nitrogen, and the substitutions at carbon at 2, 4, 5, and 6 positions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrido[3,2-d]pyrimidine derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, compounds similar to the specified chemical have been synthesized through reactions involving aminopyrimidin-4-ones with benzylidene Meldrum's acid derivatives, leading to pyrido[2,3-d]pyrimidine-4,7-diones. These processes highlight the versatility and reactivity of the pyrido[3,2-d]pyrimidine scaffold in producing derivatives with different substituents and properties (Quiroga et al., 1997).

Biological Activities

Pyrido[3,2-d]pyrimidine derivatives have been explored for various biological activities. Some synthesized compounds demonstrate significant urease inhibition activity, showcasing their potential as bioactive molecules against specific enzymes. For example, a study on substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed that certain derivatives exhibit moderate to significant urease inhibitory activity, suggesting their utility in addressing conditions associated with urease activity (Rauf et al., 2010).

Herbicidal Activities

The pyrido[3,2-d]pyrimidine framework has also been incorporated into compounds exhibiting herbicidal activities. A study involving 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, closely related to the chemical of interest, showed good herbicidal activities against certain plant species, indicating the agricultural applications of these derivatives (Huazheng, 2013).

Mechanism of Action

The mechanism of action of pyrimidine derivatives in cancer treatment is largely due to their resemblance in structure with the nucleotide base pair of DNA and RNA, which allows them to interfere with DNA and RNA synthesis in cancer cells .

Future Directions

The future directions in the research of pyrimidine derivatives like “3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . This includes the design of diverse and novel structural frameworks that can pave the way to develop new effective anticancer drugs .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)13-26-20(27)19-18(2-1-11-24-19)25(21(26)28)12-15-5-9-17(23)10-6-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCRLMIYPDNXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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